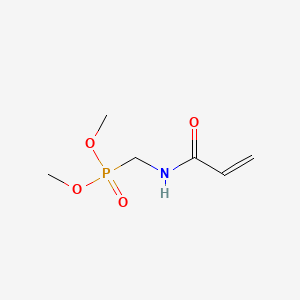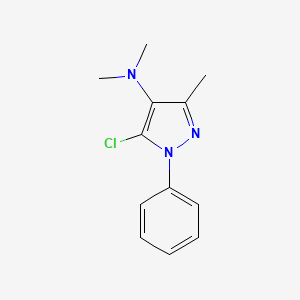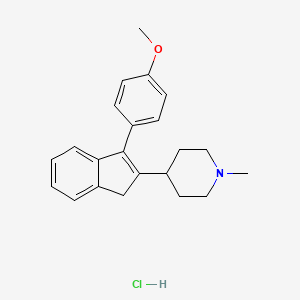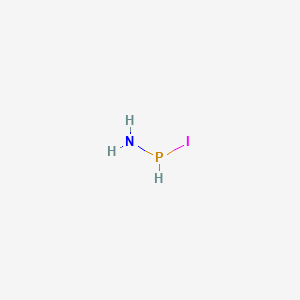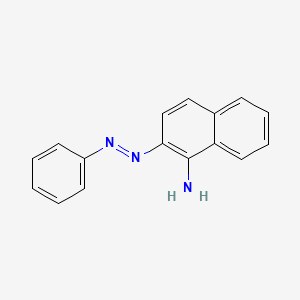
1-Naphthalenamine, 2-(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenamine, 2-(phenylazo)-, also known as 2-(Phenylazo)-1-naphthylamine, is an organic compound with the molecular formula C16H12N2. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthalenamine, 2-(phenylazo)- can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (below 5°C) to form phenyldiazonium chloride.
Industrial Production Methods
Industrial production of 1-Naphthalenamine, 2-(phenylazo)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and reagent concentrations to achieve efficient coupling and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenamine, 2-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Naphthalenamine, 2-(phenylazo)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-Naphthalenamine, 2-(phenylazo)- involves its interaction with molecular targets through the azo group (N=N). The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenamine, N-phenyl-: Similar in structure but lacks the azo group (N=N).
2-Naphthalenamine, N-phenyl-: Another isomer with the azo group attached to a different position on the naphthalene ring
Uniqueness
1-Naphthalenamine, 2-(phenylazo)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the azo group (N=N) allows for unique redox behavior and interaction with various molecular targets, making it valuable in diverse applications .
Properties
CAS No. |
17804-19-2 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-phenyldiazenylnaphthalen-1-amine |
InChI |
InChI=1S/C16H13N3/c17-16-14-9-5-4-6-12(14)10-11-15(16)19-18-13-7-2-1-3-8-13/h1-11H,17H2 |
InChI Key |
KQKLHQCEBVSGTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


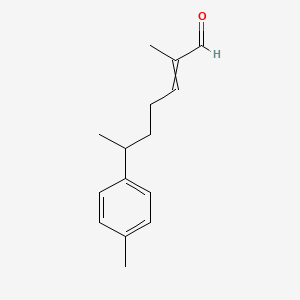
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

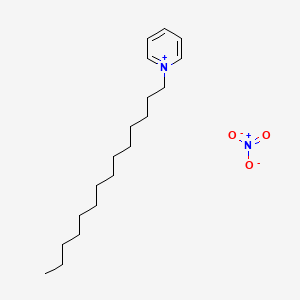
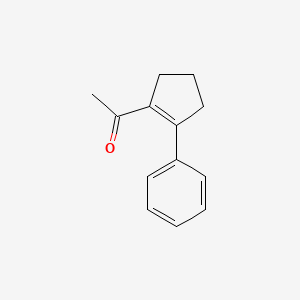
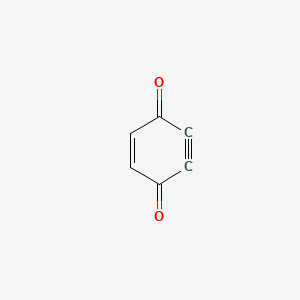
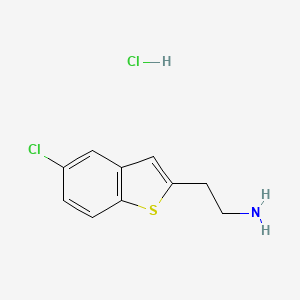
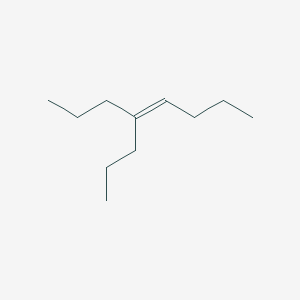
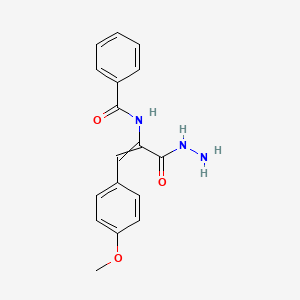
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
